3-Chloro-4-methylbenzoyl chloride
Overview
Description
3-Chloro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 4-methylbenzoyl chloride: One common method involves the chlorination of 4-methylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-chlorotoluene with oxalyl chloride (COCl)2 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 3-chloro-4-methylbenzoyl chloride often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-4-methylbenzoyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 3-chloro-4-methylbenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids (e.g., AlCl3)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products:
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thioesters: Formed from reactions with thiols
3-Chloro-4-methylbenzoic acid: Formed from hydrolysis reactions
Scientific Research Applications
Chemistry: 3-Chloro-4-methylbenzoyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. It is involved in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 3-chloro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation reaction can modify the biological activity of the target molecule, leading to enhanced therapeutic effects .
Comparison with Similar Compounds
4-Chlorobenzoyl chloride: Similar structure but lacks the methyl group at the fourth position.
3-Methylbenzoyl chloride: Similar structure but lacks the chlorine atom at the third position.
Benzoyl chloride: The parent compound without any substituents on the benzene ring.
Uniqueness: 3-Chloro-4-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-4-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDSBWEBNXLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593643 | |
Record name | 3-Chloro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-30-1 | |
Record name | 3-Chloro-4-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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